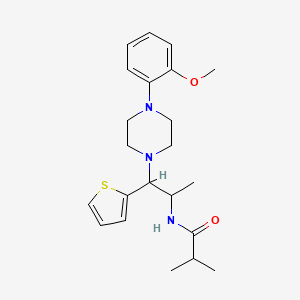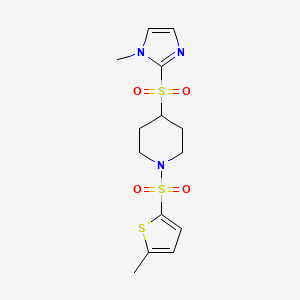
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide, also known as CMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMBA belongs to the family of quinazoline derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Studies explore its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further investigations into its mechanism of action and selectivity are ongoing .
Anti-inflammatory Properties
Given its structural resemblance to certain anti-inflammatory drugs, this compound has drawn attention for its potential in managing inflammatory conditions. Researchers explore its impact on pro-inflammatory cytokines, enzymes, and signaling pathways. Preclinical studies have demonstrated promising anti-inflammatory effects, making it a candidate for drug development .
Neuroprotective Effects
The compound’s unique structure suggests neuroprotective properties. It may modulate neuronal function, protect against oxidative stress, and enhance synaptic plasticity. Researchers investigate its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial effects against bacteria, fungi, and even some drug-resistant strains. Researchers explore its mode of action and potential applications in combating infections .
Fluorescent Probe Development
The phenanthroimidazole backbone in this compound has inspired the design of fluorescent probes. Researchers have synthesized derivatives for bioimaging applications. These probes can selectively bind to specific cellular components, enabling visualization of cellular processes and protein localization .
Chemical Biology and Target Identification
Researchers use this compound as a chemical tool to identify protein targets. By conjugating it with other molecules, they investigate its interactions with cellular proteins. This approach aids in understanding biological pathways and drug discovery .
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-19-10-7-16(8-11-19)14-26-22(29)15-28-21-12-9-18(25)13-20(21)23(27-24(28)30)17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAQZPDKUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)

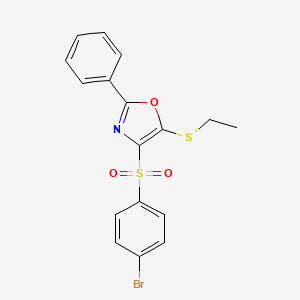
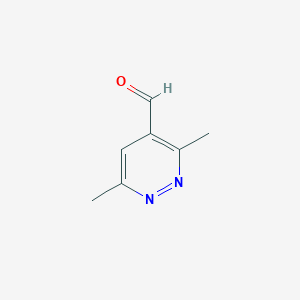
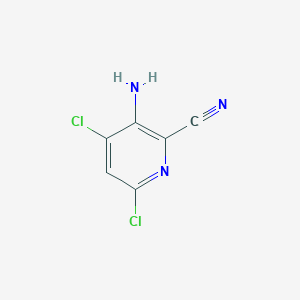

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2808322.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2808323.png)
